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Compound of Interest

1-Bromo-3-chloro-5-
Compound Name: )
(difluoromethoxy)benzene

Cat. No.: B1441827

An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene for Advanced
Research Applications

Introduction: A Versatile Fluorinated Building Block

1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS No. 1004112-67-7) is a halogenated
aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical
synthesis, and materials science.[1] Its unique trifunctional substitution pattern—featuring a
bromine atom, a chlorine atom, and a difluoromethoxy group—provides a platform for diverse
and selective chemical transformations. The bromine atom serves as a versatile handle for
metal-catalyzed cross-coupling reactions, while the chloro and difluoromethoxy groups
modulate the electronic properties of the benzene ring, influencing its reactivity and
physicochemical characteristics.

The difluoromethoxy (-OCHF2) moiety is particularly noteworthy. It is recognized as a
bioisostere of hydroxyl or methoxy groups but offers superior metabolic stability and
lipophilicity, properties that are highly sought after in modern drug design to enhance
pharmacokinetic profiles. This guide provides a comprehensive overview of the core
physicochemical properties, a plausible synthetic pathway, spectral characteristics, key
reactivity, and essential safety protocols for this valuable research chemical.

Core Physicochemical Properties
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Quantitative experimental data for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is not
extensively published. However, a combination of data from chemical suppliers and
computational models provides a solid foundation for its characterization. Properties such as
boiling point and density are inferred from structurally similar compounds, a common practice in
synthetic chemistry for initial experimental design.

Source

Property

Value | Description

CAS Number

1004112-67-7

[2](3]

Molecular Formula

C7H4BrCIF20

[2](3]

Molecular Weight 257.46 g/mol [2][3]
3-bromo-5-chloro-1-

Synonym ) [2]
(difluoromethoxy)benzene
Expected to be a colorless to

Appearance Inferred from[4]

light yellow liquid

Calculated LogP 3.7039 [2]
;I':s:l;)gﬂcal Polar Surface Area 9.23 A2 2]
Hydrogen Bond Acceptors 1 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 2 [2]

Boiling Point

Estimated to be >200 °C at
760 mmHg

Inferred from[5][6]

Density

Estimated to be ~1.6 g/cm3

Inferred from[6]

Purity (Commercial)

297%

[2]

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is
not readily available. However, a highly plausible and efficient route can be designed based on
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established methodologies for analogous compounds, specifically the Williamson ether

synthesis using a difluoromethylating agent.[7] The proposed synthesis starts from the

commercially available 3-bromo-5-chlorophenol.

The core of this reaction is the deprotonation of the phenol by a strong base, potassium

hydroxide (KOH), to form a phenoxide anion. This nucleophilic phenoxide then attacks the

electrophilic difluoromethyl source. While chlorodifluoromethane gas is a common reagent for

this transformation, it requires specialized high-pressure equipment.[7]

lllustrative Experimental Protocol:

Reaction Setup: To a sealed pressure vessel, add 3-bromo-5-chlorophenol (1.0 eq),
isopropyl alcohol (as solvent), and a 30% aqueous solution of potassium hydroxide (KOH)
(approx. 5.0 eq).

Reagent Addition: Cool the mixture and introduce chlorodifluoromethane (CHCIF2) (approx.
5.0 eq) as a condensed gas.

Reaction Execution: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring
for 18-24 hours. The progress can be monitored by TLC or GC-MS.

Workup: After cooling to room temperature, carefully vent any excess pressure. Separate the
organic and aqueous layers.

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Purification: Combine the organic extracts, wash with 2N NaOH solution and then with water
to remove unreacted phenol and salts. Dry the organic layer over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be further
purified by silica gel column chromatography or vacuum distillation to afford the pure 1-
Bromo-3-chloro-5-(difluoromethoxy)benzene.
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Starting Materials
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Caption: Proposed synthetic workflow for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene.
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Spectral Analysis and Structural Elucidation

While a published spectrum for the title compound is unavailable, its spectral features can be
reliably predicted based on its structure and data from analogous molecules. These predictions
are crucial for reaction monitoring and final product confirmation.
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Rationale & Comparative

Spectroscopy Expected Features .
Evidence
* Aromatic Region (6 7.0-7.5 ) ) )
) ] The chemical shifts are typical
ppm): Three signals, likely ) )
) ) for a substituted benzene ring.
appearing as two triplets (or ) o )
The key diagnostic signal is
doublets of doublets) and one
] ) the -OCHF2 proton; for the
triplet, reflecting the 1,3,5- o
1H NMR o similar 1-Bromo-3-
substitution pattern. ¢ )
] (difluoromethoxy)-5-
Difluoromethoxy Proton (o 6.4- o
o fluorobenzene, this signal
6.8 ppm): A characteristic )
] ] ] appears as a triplet at 6 6.50
triplet with a large coupling )
ppm with J(H-F) = 72 Hz.[7]
constant (1J(H-F) = 70-75 Hz).
* Aromatic Region (6 110-160
ppm): Six distinct signals for
the aromatic carbons. The _
The number of signals
carbon attached to the -OCHF2 ] o
) ) confirms the substitution
group will show a triplet due to .
) pattern. The large C-F coupling
13C NMR C-F coupling. «

Difluoromethoxy Carbon (6
115-120 ppm): A prominent
triplet with a large coupling
constant (1J(C-F) = 240-250
Hz).

constant is a definitive
indicator of the

difluoromethoxy group.

IR Spectroscopy

* C-H stretch (aromatic):
~3100-3000 cm~1+ C=C
stretch (aromatic): ~1600-1450
cm~1e C-O stretch: ~1250-
1050 cm~1 » C-F stretch:
Strong absorptions ~1100-
1000 cm~1+ C-Cl/ C-Br

stretch: <800 cm—1

These are standard absorption
frequencies for the functional
groups present. The strong C-
F stretching bands are a key

feature.

Chemical Reactivity and Applications in Drug

Discovery
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The synthetic utility of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene stems from the
distinct reactivity of its functional groups. The electron-withdrawing nature of the chlorine and
difluoromethoxy groups activates the aromatic ring, while the bromine atom provides a site for
carbon-carbon bond formation.[1][8]

o Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the
C-Cl bond in standard palladium-catalyzed reactions such as Suzuki, Heck, and
Sonogashira couplings. This selectivity allows for the precise introduction of alkyl, aryl, or
alkynyl groups at the bromine position, serving as a cornerstone for building molecular
complexity.[8] This is a foundational strategy in constructing novel scaffolds for potential
APls.

» Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is moderately activated towards
SNAr by its electron-withdrawing substituents.[1] Under forcing conditions (high temperature,
strong nucleophile), the chlorine atom can be displaced by nucleophiles like amines,
alkoxides, or thiolates. This pathway allows for the introduction of diverse heteroatomic

functionalities.
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Caption: Key reactivity pathways for synthetic functionalization.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, 1-Bromo-3-chloro-5-
(difluoromethoxy)benzene should be handled with care, following standard laboratory safety
protocols. Specific safety data is limited, so precautions should be based on analogous
compounds like 1-bromo-3-chloro-5-fluorobenzene.[9]
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Hazard Category

Precautionary Measures &
Information

Source

Health Hazards

Harmful if swallowed (Acute
Tox. 4). Causes serious eye
irritation (Eye Irrit. 2A). May
cause skin and respiratory

irritation.

El

Personal Protective Equipment
(PPE)

Chemical safety goggles or
face shield, chemically
resistant gloves (e.g., nitrile),
and a lab coat must be worn.
All handling should be
performed in a certified

chemical fume hood.

[10][11]

Handling

Avoid contact with skin, eyes,
and clothing. Do not inhale
vapors or mists. Wash hands
thoroughly after handling.
Keep away from heat, sparks,

and open flames.

[10][12]

Storage

Store in a tightly closed
container in a cool, dry, and
well-ventilated area. Keep
away from incompatible

materials.

[2][10]

Incompatible Materials

Strong oxidizing agents.

[10]

Hazardous Decomposition

Combustion may produce
carbon monoxide (CO), carbon
dioxide (COz2), and toxic
hydrogen halides (HBr, HCI,
HF).

[10]

Disposal

Dispose of contents/container
to an approved waste disposal

plant in accordance with local,

[10]
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regional, and national

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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